molecular formula C13H14BrNO3 B249228 5'-bromo-1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

5'-bromo-1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

Cat. No. B249228
M. Wt: 312.16 g/mol
InChI Key: FMMVNWNBORWGCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5'-bromo-1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one, also known as BRD-9424, is a synthetic compound that has gained attention in recent years due to its potential scientific research applications.

Mechanism of Action

5'-bromo-1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one selectively binds to the bromodomain of BRD4, preventing it from interacting with acetylated histones and other transcriptional co-activators. This results in the inhibition of BRD4-mediated transcriptional activation, leading to the downregulation of oncogenic pathways and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
5'-bromo-1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been found to have significant biochemical and physiological effects on cancer cells. It has been shown to induce cell cycle arrest at the G1 phase and promote apoptosis in various cancer cell lines, including leukemia, lymphoma, and solid tumors. 5'-bromo-1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has also been found to inhibit tumor growth in mouse xenograft models of cancer.

Advantages and Limitations for Lab Experiments

5'-bromo-1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has several advantages for lab experiments, including its high potency and selectivity for BRD4. It has also been found to have low toxicity in normal cells, making it a promising candidate for the development of anti-cancer therapies. However, there are also some limitations to its use in lab experiments, including its relatively low solubility in aqueous solutions and its instability in certain conditions.

Future Directions

There are several future directions for research on 5'-bromo-1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one. One area of focus is the development of more potent and selective BRD4 inhibitors based on the structure of 5'-bromo-1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one. Another area of research is the investigation of the potential use of 5'-bromo-1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one in combination with other anti-cancer therapies, such as chemotherapy and immunotherapy. Additionally, further studies are needed to elucidate the mechanisms of action of 5'-bromo-1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one and its effects on other cellular pathways and processes.

Synthesis Methods

5'-bromo-1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one can be synthesized through a multi-step process that involves the reaction of 5-bromoindole with propargyl alcohol, followed by the formation of a spirocyclic intermediate through a one-pot reaction with 1,3-dioxolane-2,3-dione. The final compound is obtained through a deprotection step.

Scientific Research Applications

5'-bromo-1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been found to have potential scientific research applications, particularly in the field of cancer research. It has been shown to selectively inhibit the activity of the protein bromodomain-containing protein 4 (BRD4), which plays a crucial role in the regulation of gene expression in cancer cells. 5'-bromo-1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for the development of anti-cancer therapies.

properties

Product Name

5'-bromo-1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

Molecular Formula

C13H14BrNO3

Molecular Weight

312.16 g/mol

IUPAC Name

5//'-bromo-1//'-propylspiro[1,3-dioxolane-2,3//'-indole]-2//'-one

InChI

InChI=1S/C13H14BrNO3/c1-2-5-15-11-4-3-9(14)8-10(11)13(12(15)16)17-6-7-18-13/h3-4,8H,2,5-7H2,1H3

InChI Key

FMMVNWNBORWGCR-UHFFFAOYSA-N

SMILES

CCCN1C2=C(C=C(C=C2)Br)C3(C1=O)OCCO3

Canonical SMILES

CCCN1C2=C(C=C(C=C2)Br)C3(C1=O)OCCO3

Origin of Product

United States

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